molecular formula C12H8IN3 B12094796 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12094796
M. Wt: 321.12 g/mol
InChI Key: NOHGWJDXMYCIAW-UHFFFAOYSA-N
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Description

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom at the 6th position and a phenyl group at the 3rd position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A practical one-pot synthesis method has been developed, which is mild, efficient, and operationally simple. This method involves the use of easily available starting materials and can be carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and economically viable route for its production. The use of common reagents and mild reaction conditions makes it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazolopyridine ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (III) compounds for substitution reactions and various oxidizing and reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s antibacterial activity is likely due to its ability to interfere with bacterial cell wall synthesis or other essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom at the 6th position and the phenyl group at the 3rd position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

6-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8IN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

NOHGWJDXMYCIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)I

Origin of Product

United States

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